

(Rac)-MRI-1867 dual CB1R/iNOS inhibition

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Compound of Interest		
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An In-depth Technical Guide on (Rac)-MRI-1867: A Dual CB1R/iNOS Inhibitor

Introduction

(Rac)-MRI-1867, also known as Zevaquenabant, is a novel, orally bioavailable, peripherally restricted hybrid molecule engineered to simultaneously act as an inverse agonist of the cannabinoid-1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Pathological overactivation of both the endocannabinoid/CB1R system and iNOS is implicated in the progression of metabolic, inflammatory, and fibroproliferative disorders.[1][3][4] By targeting these two distinct but often convergent pathological pathways, MRI-1867 represents a polypharmacological approach aimed at achieving greater therapeutic efficacy compared to single-target agents, particularly in complex diseases like liver, lung, and skin fibrosis.[1][5][6] [7] This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and preclinical evaluation of (Rac)-MRI-1867 for researchers and drug development professionals.

Core Mechanism of Dual Inhibition

MRI-1867 is designed as a non-brain-penetrant compound that acts as a potent CB1R inverse agonist.[5] Upon metabolism, particularly in the liver, it releases an acetamidine leaving group, which is responsible for the direct inhibition of iNOS activity.[5][8] This dual-action mechanism allows MRI-1867 to tackle fibrotic processes through two distinct routes:

• CB1R Inverse Agonism: The overactive endocannabinoid system is a key driver of fibrosis in organs like the liver, lung, heart, and kidney.[1] By blocking CB1R, MRI-1867 mitigates profibrotic signaling pathways, such as the TGF-β pathway.[9]



• iNOS Inhibition: iNOS over-activation contributes to inflammation, oxidative stress, and fibrosis.[1] The acetamidine metabolite of MRI-1867 inhibits iNOS, thereby blunting profibrotic signaling mediated by pathways like platelet-derived growth factor (PDGF) and connective tissue growth factor (CTGF).[5][9]

This concomitant inhibition has demonstrated superior anti-fibrotic effects in preclinical models compared to the blockade of either target alone.[5][6]

Pharmacological and Physicochemical Properties

MRI-1867 has been characterized for its binding affinity, potency, and pharmacokinetic profile. The (S)-enantiomer is the more active form for CB1R engagement.[2]

Quantitative Data Summary

Parameter	Value	Target/System	Reference
CB1R Binding Affinity (Ki)	5.7 nM	Cannabinoid-1 Receptor (CB1R)	[10]
iNOS Inhibition	Concentration- dependent (1–10 µM)	Inducible Nitric Oxide Synthase (iNOS)	[5]
Oral Bioavailability	81%	Sprague-Dawley Rats	[5]
Plasma Half-life (t1/2)	~4 hours	Mice and Rats	[5]
Microsomal Stability	46%–62% remaining after 1 hr	Mouse, Rat, Human Liver Microsomes	[5]
Genotoxicity (Ames Test)	Negative (up to 125 μg/ml)	In vitro	[5]

Preclinical Efficacy

The therapeutic potential of MRI-1867 has been evaluated in multiple animal models of fibrosis and metabolic disease.

Liver Fibrosis



In mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), MRI-1867 demonstrated greater anti-fibrotic efficacy than the single-target CB1R antagonist rimonabant.[5] It effectively reduced collagen deposition, as measured by hydroxyproline content and Sirius Red staining.[5] The superior effect of MRI-1867 is attributed to its ability to inhibit iNOS-mediated pro-fibrotic pathways that are not affected by CB1R blockade alone, including the PDGF/PDGFRβ pathway.[5]

Skin and Pulmonary Fibrosis

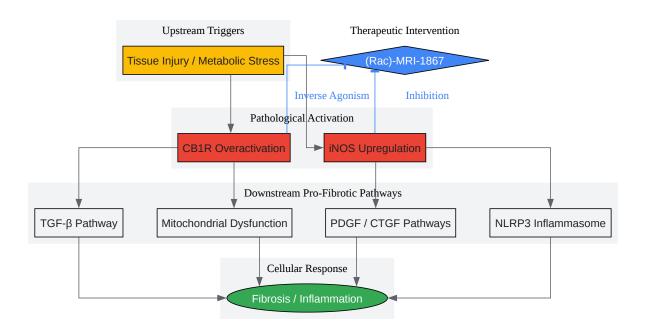
In a bleomycin-induced model of skin fibrosis, a 10 mg/kg dose of MRI-1867 significantly reduced dermal thickness and hydroxyproline content, outperforming an equipotent dose of rimonabant.[7][11] Similarly, in models of pulmonary fibrosis, the dual inhibition of CB1R and iNOS by MRI-1867 resulted in greater anti-fibrotic effects than targeting either pathway individually.[1][6] MRI-1867 was shown to abrogate increases in the pro-fibrotic interleukin-11 via iNOS inhibition and reverse mitochondrial dysfunction through CB1R inhibition.[6]

Metabolic Disorders

In mice with diet-induced obesity, MRI-1867 treatment improved diabetic dyslipidemia.[12][13] The mechanism involves a CB1R-dependent reduction in VLDL assembly and an iNOS-dependent decrease in proprotein convertase subtilisin kexin 9 (PCSK9) activity, which restores hepatic LDLR levels.[12][13]

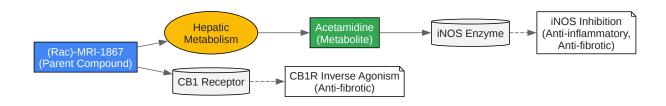
Signaling Pathways and Experimental Workflows Visualizations





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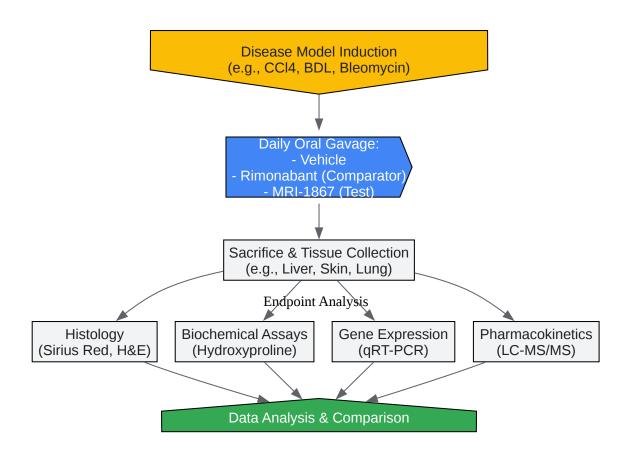
Caption: Dual inhibitory mechanism of (Rac)-MRI-1867 on pro-fibrotic pathways.



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Caption: Bioactivation and dual-target engagement of (Rac)-MRI-1867.



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